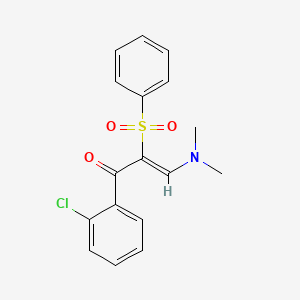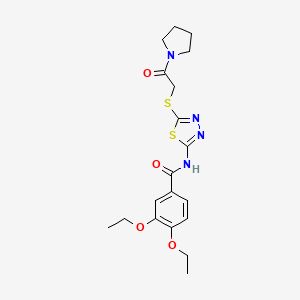![molecular formula C17H15ClN2O3 B2724154 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034491-98-8](/img/structure/B2724154.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea
カタログ番号 B2724154
CAS番号:
2034491-98-8
分子量: 330.77
InChIキー: JSPNAYFRYNMKRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea compounds are widely used in various fields, including medicine, agriculture, and chemical industries . They are characterized by the presence of a carbonyl group attached to two amine groups. The specific compound you mentioned seems to be a complex urea derivative with a bifuran and a chlorobenzyl group.
Synthesis Analysis
The synthesis of complex urea compounds often involves the reaction of an isocyanate with an amine . In the case of your compound, it would likely involve the reaction of an appropriate isocyanate with a bifuran-5-ylmethylamine and a 4-chlorobenzylamine.Molecular Structure Analysis
The molecular structure of urea derivatives can be analyzed using various spectroscopic techniques . The presence of the bifuran and chlorobenzyl groups would likely introduce additional peaks in the NMR and IR spectra.Chemical Reactions Analysis
Urea and its derivatives can undergo a variety of chemical reactions . These include reactions with acids and bases, thermal decomposition, and reactions with various electrophiles and nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . These properties include melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents.科学的研究の応用
Synthesis and Bioactivity
- Synthesis and Pathogen Susceptibility : 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was synthesized and found to be effective against various pathogens, except Bacillus subtilis. This compound, due to its broad spectrum of activity, is suggested for potential medicinal applications and novel drug development (Donlawson et al., 2020).
Interaction with Biological Systems
- Anion Interaction : A study on 1,3-bis(4-nitrophenyl)urea showed its interaction with various oxoanions, forming stable complexes. This compound forms a strong hydrogen-bonding interaction with fluoride ions, inducing urea deprotonation (Boiocchi et al., 2004).
- Antitumor Activity : N-aryl-N'-pyrimidin-4-yl ureas have been optimized to inhibit fibroblast growth factor receptor tyrosine kinases, showing significant antitumor activity in bladder cancer models. This indicates their potential use as anticancer agents (Guagnano et al., 2011).
Chemical Properties and Applications
- Unfolding of Heterocyclic Ureas : Heterocyclic ureas demonstrate unfolding at high concentrations to form multiply hydrogen-bonded complexes. These findings are significant for understanding the self-assembly and transition processes in peptides (Corbin et al., 2001).
- Antiproliferative Effects in Cancer : Diaryl ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, were found to have significant antiproliferative effects on various cancer cell lines. They show potential as BRAF inhibitors in cancer research (Feng et al., 2020).
Insecticide and Pesticide Research
- Inhibition of Chitin Synthesis : Certain 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides inhibit chitin synthesis in the cuticle of larvae, demonstrating a unique insecticidal effect (Deul et al., 1978).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPNAYFRYNMKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)
![Methyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2724079.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)
![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)
![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)
